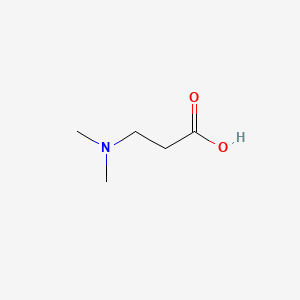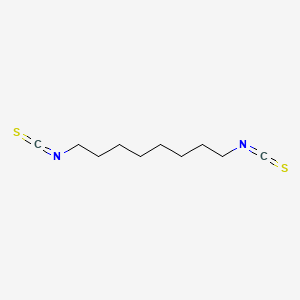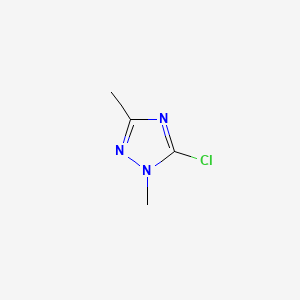
3-(二甲氨基)丙酸
描述
3-(Dimethylamino)propanoic acid is a compound that is structurally characterized by the presence of a dimethylamino group attached to a propanoic acid moiety. While the provided papers do not directly discuss 3-(dimethylamino)propanoic acid, they do provide insights into the behavior and properties of structurally related compounds, which can be informative for understanding the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the reaction products are often confirmed using techniques such as X-ray crystallography, as in the case of the products formed from the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine . Spectral tools such as 1H NMR, 13C NMR, and FTIR studies are also employed to elucidate the structures of synthesized compounds, as seen in the study of the 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye .
Chemical Reactions Analysis
The reactivity of compounds containing the dimethylamino group can vary significantly depending on the reaction conditions and the presence of other functional groups. For example, the chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards phosphorus reagents leads to the formation of various products, including diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions is another example of the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical properties such as density and thermal behavior of dimethylamino-containing compounds are influenced by their chemical structure. The densities of unloaded and CO2-loaded 3-dimethylamino-1-propanol solutions have been measured, and the data were modeled to understand the behavior of these solutions . Thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was conducted using TG-DTA to study its thermal stability . Additionally, the equilibrium CO2 solubility in aqueous 3-dimethylamino-1-propanol solution has been investigated, providing insights into the thermodynamic behavior of these types of compounds .
科学研究应用
Application 1: Thermo-sensitive Resin Synthesis
- Summary of Application: 3-(Dimethylamino)propanoic acid is used in the synthesis of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain .
- Methods of Application: The acid is synthesized through the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct. Then, it is oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide. Finally, epoxy phenolic is reacted with the acid oxide to get the end product .
Application 2: Proteomics
- Summary of Application: 3-(Dimethylamino)propanoic acid is an N,N-dimethyl beta amino acid useful for proteomics .
Application 3: Synthesis of Agrochemicals and Surfactants
- Summary of Application: 3-(Dimethylamino)propylamine (DMAPA), which can be derived from 3-(Dimethylamino)propanoic acid, is used in the synthesis of agrochemicals and surfactants .
Application 4: Synthesis of Agrochemicals and Surfactants
- Summary of Application: 3-(Dimethylamino)propylamine (DMAPA), which can be derived from 3-(Dimethylamino)propanoic acid, is used in the synthesis of agrochemicals and surfactants .
Application 5: Proteomics
安全和危害
未来方向
属性
IUPAC Name |
3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286407 | |
| Record name | 3-(dimethylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanoic acid | |
CAS RN |
6300-04-5 | |
| Record name | 3-(Dimethylamino)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6300-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6300-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(dimethylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)





